![molecular formula C13H15ClN2O2 B2634054 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid CAS No. 1184693-29-5](/img/structure/B2634054.png)
3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a synthetic organic compound characterized by its benzoimidazole core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves multiple steps:
Formation of the Benzoimidazole Core: The initial step involves the cyclization of an appropriate precursor, such as 4-chloro-1-isopropyl-1H-benzo[d]imidazole, using a cyclization agent like polyphosphoric acid or a similar dehydrating agent.
Substitution Reaction: The next step involves the introduction of the propanoic acid moiety. This can be achieved through a nucleophilic substitution reaction where the benzoimidazole derivative reacts with a suitable propanoic acid derivative under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is also common to ensure consistency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzoimidazole core, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole N-oxides, while substitution reactions can produce a variety of substituted benzoimidazole derivatives.
科学研究应用
Chemistry
In chemistry, 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its benzoimidazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as therapeutic agents. They have been investigated for their potential to treat diseases such as cancer and bacterial infections due to their ability to inhibit specific enzymes and pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
作用机制
The mechanism by which 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoimidazole core can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
5-chloro-1-isopropyl-1H-benzo[d]imidazole: Lacks the propanoic acid moiety but shares the benzoimidazole core.
1-isopropyl-1H-benzo[d]imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
5-chloro-1H-benzo[d]imidazole: Similar core structure but without the isopropyl and propanoic acid substituents.
Uniqueness
The uniqueness of 3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and isopropyl groups, along with the propanoic acid moiety, allows for unique interactions with biological targets and provides opportunities for further chemical modifications.
This detailed overview highlights the significance of this compound in various scientific and industrial applications
属性
IUPAC Name |
3-(5-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)16-11-4-3-9(14)7-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPZMULRCEUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2633971.png)
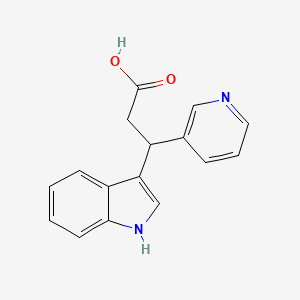

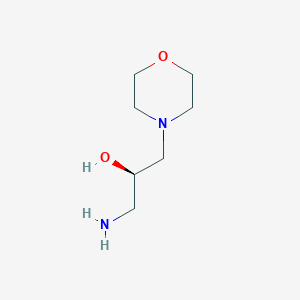
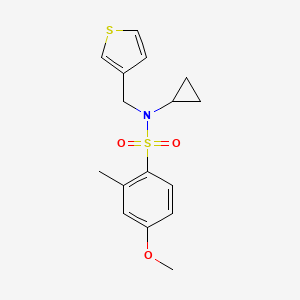
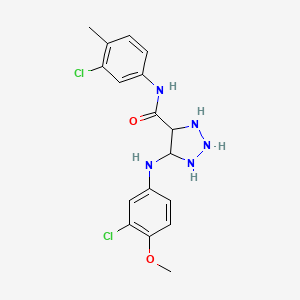
![2-(2-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2633979.png)

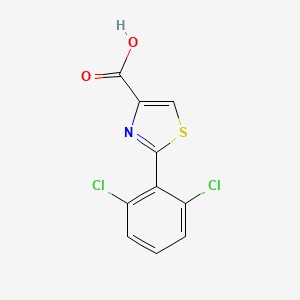
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2633986.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2633987.png)
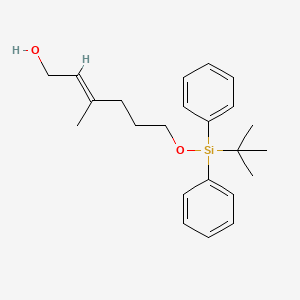
![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
